1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid as a reactant, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites of target proteins, leading to alterations in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxolane-2-carboxylate moiety differentiates it from other phthalimide derivatives, providing unique properties and applications .
Properties
CAS No. |
1872262-69-5 |
---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxolane-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
HMQLJJPUSZLJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.